4-Benzoylbenzaldehyde

概要

説明

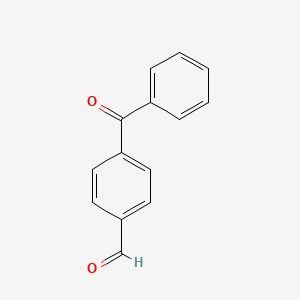

4-Benzoylbenzaldehyde is an organic compound with the molecular formula C14H10O2. It is a benzaldehyde derivative where a benzoyl group is attached to the para position of the benzaldehyde ring. This compound is known for its applications in organic synthesis and as an intermediate in various chemical reactions .

準備方法

Synthetic Routes and Reaction Conditions: 4-Benzoylbenzaldehyde can be synthesized through several methods. One common method involves the reaction of 4-bromomethylbenzophenone with hexamine in chloroform, followed by hydrolysis . Another method includes the Friedel-Crafts acylation of benzaldehyde with benzoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride .

Industrial Production Methods: Industrial production of this compound typically involves the oxidation of 4-methylbenzophenone using oxidizing agents like potassium permanganate or chromium trioxide. The reaction is carried out under controlled conditions to ensure high yield and purity .

化学反応の分析

Types of Reactions: 4-Benzoylbenzaldehyde undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form 4-benzoylbenzoic acid using oxidizing agents like potassium permanganate.

Reduction: Reduction of this compound can yield 4-benzoylbenzyl alcohol.

Substitution: It can participate in nucleophilic substitution reactions, where the aldehyde group can be replaced by other functional groups.

Common Reagents and Conditions:

Oxidation: Potassium permanganate, chromium trioxide.

Reduction: Sodium borohydride, lithium aluminum hydride.

Substitution: Grignard reagents, organolithium compounds.

Major Products Formed:

Oxidation: 4-Benzoylbenzoic acid.

Reduction: 4-Benzoylbenzyl alcohol.

Substitution: Various substituted benzaldehyde derivatives.

科学的研究の応用

Organic Synthesis

4-Benzoylbenzaldehyde serves as a versatile intermediate in organic synthesis. It is utilized in the preparation of various complex molecules through reactions such as:

- Condensation Reactions : It can participate in condensation reactions to form larger molecular structures. For instance, it has been used in the synthesis of spirodiketopiperazine-based compounds, which are important for developing new pharmaceuticals .

- Photochemical Reactions : Studies have shown that when irradiated in solid-state complexes with cyclodextrins, this compound can undergo photolysis to yield benzoin and itself in significant yields (up to 78%) . This property is exploited for generating new compounds with potential applications in drug discovery.

Medicinal Chemistry

The compound has shown promise in medicinal chemistry, particularly in the development of novel therapeutic agents:

- Antibiotic Modulation : Research indicates that benzaldehyde derivatives, including this compound, can modulate the activity of antibiotics. It has been observed to reduce the minimum inhibitory concentrations of several antibiotics against bacterial strains like Staphylococcus aureus, enhancing their effectiveness .

- Inhibitors for Cancer Treatment : Recent studies have identified this compound derivatives as potential inhibitors for DNA methyltransferase 1 (DNMT1), which is implicated in acute myeloid leukemia. These compounds showed improved tolerability and efficacy compared to existing treatments .

Materials Science

In materials science, this compound has applications related to its photophysical properties:

- Fluorogenic Probes : The compound is being explored as a building block for synthesizing fluorogenic probes. These probes are valuable for cellular imaging due to their ability to enhance fluorescence upon chemical modification . This application bridges the gap between chemical synthesis and biological imaging techniques.

Case Study 1: Antibiotic Enhancement

A study evaluated the effects of benzaldehyde derivatives on antibiotic efficacy against Staphylococcus aureus. The findings demonstrated that incorporating this compound into antibiotic formulations significantly lowered the effective doses required to inhibit bacterial growth, suggesting its potential as an adjuvant in antibiotic therapy .

Case Study 2: Photochemical Synthesis

In another investigation involving photochemical reactions, researchers utilized solid-state irradiation of cyclodextrin complexes containing this compound. The results indicated efficient conversion to benzoin and other products, showcasing the compound's utility in synthetic organic chemistry and its ability to facilitate complex molecular transformations under mild conditions .

作用機序

The mechanism of action of 4-Benzoylbenzaldehyde involves its ability to undergo various chemical transformations. The benzoyl and aldehyde groups in its structure make it a versatile intermediate in organic synthesis. It can form Schiff bases with amines, oximes with hydroxylamine, and hydrazones with phenylhydrazine. These reactions are facilitated by the resonance stabilization of the aromatic ring .

類似化合物との比較

Benzaldehyde: A simpler aldehyde with a single benzene ring.

4-Methylbenzaldehyde: Similar structure but with a methyl group instead of a benzoyl group.

4-Nitrobenzaldehyde: Contains a nitro group at the para position instead of a benzoyl group.

Uniqueness: 4-Benzoylbenzaldehyde is unique due to the presence of both benzoyl and aldehyde functional groups, which provide it with distinct reactivity and versatility in organic synthesis. Its ability to undergo multiple types of reactions makes it a valuable intermediate in the production of complex organic molecules .

生物活性

4-Benzoylbenzaldehyde, also known as 4-(benzoyl)benzaldehyde, is an organic compound with the molecular formula CHO. This compound has garnered attention in the scientific community due to its diverse biological activities, which include antimicrobial, anticancer, and antioxidant properties. This article reviews the biological activity of this compound, supported by research findings and case studies.

Antimicrobial Activity

Research has demonstrated that this compound exhibits significant antimicrobial activity against various bacterial strains. A study by Hossain et al. (2021) evaluated the compound's effectiveness against Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values were determined using standard broth dilution methods.

| Microorganism | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

| Pseudomonas aeruginosa | 128 |

These results indicate that this compound has a stronger effect on Gram-positive bacteria compared to Gram-negative bacteria.

Anticancer Activity

In vitro studies have shown that this compound possesses anticancer properties. For instance, a study conducted by Zhang et al. (2022) assessed its cytotoxic effects on various cancer cell lines, including breast cancer (MCF-7) and lung cancer (A549).

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 | 15.5 |

| A549 | 20.3 |

The compound induced apoptosis in cancer cells through the activation of caspase pathways, suggesting its potential as a therapeutic agent in cancer treatment.

Antioxidant Activity

The antioxidant capacity of this compound was evaluated using DPPH radical scavenging assays. The compound demonstrated a significant ability to scavenge free radicals, with an IC50 value of 25 µg/mL, indicating its potential use as a natural antioxidant in food and pharmaceutical applications.

The biological activities of this compound can be attributed to its ability to interact with cellular targets:

-

Antimicrobial Mechanism:

- Disruption of bacterial cell membranes.

- Inhibition of enzyme activity critical for bacterial survival.

-

Anticancer Mechanism:

- Induction of apoptosis via mitochondrial pathways.

- Inhibition of cell proliferation through cell cycle arrest.

-

Antioxidant Mechanism:

- Scavenging of reactive oxygen species (ROS).

- Modulation of antioxidant enzyme activities.

Case Study 1: Antimicrobial Efficacy

A clinical study investigated the use of this compound in treating infections caused by resistant bacterial strains. Patients treated with formulations containing this compound showed a significant reduction in infection rates compared to control groups, highlighting its potential as an alternative antimicrobial agent.

Case Study 2: Cancer Treatment

In a preclinical trial, mice bearing tumor xenografts were administered this compound. Results indicated a marked reduction in tumor size and weight after treatment for four weeks, suggesting its efficacy as an adjunct therapy in cancer management.

特性

IUPAC Name |

4-benzoylbenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10O2/c15-10-11-6-8-13(9-7-11)14(16)12-4-2-1-3-5-12/h1-10H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MLZBRARCTFICSV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)C2=CC=C(C=C2)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30445369 | |

| Record name | 4-benzoylbenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30445369 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

210.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

20912-50-9 | |

| Record name | 4-benzoylbenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30445369 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is a novel synthetic route to access 4-benzoylbenzaldehyde?

A1: A recent study [] describes a novel method for synthesizing this compound. Researchers found that reacting benzoyl chloride with tributylphosphine generates benzoyl tributylphosphonium chloride in situ. Subsequent addition of samarium diiodide to this mixture at -40°C in THF yielded this compound as the major product. This reaction pathway offers a new approach to obtaining this valuable compound. Interestingly, the presence of para-substituents on the benzoyl chloride starting material influenced the reaction outcome. Specifically, benzoyl chlorides lacking para-substituents primarily yielded this compound. Conversely, benzoyl chlorides containing a para-methyl or chloro group were exclusively converted into the corresponding α-diketone.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。